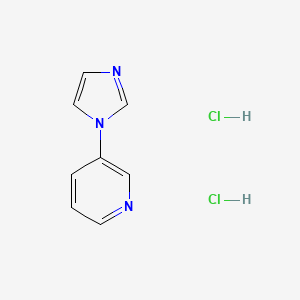

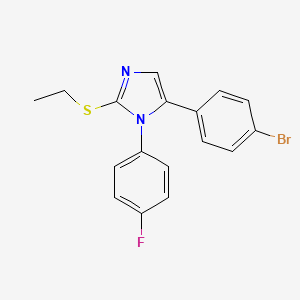

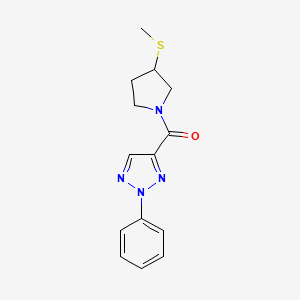

![molecular formula C15H16N4O2S B2752035 2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide CAS No. 242472-17-9](/img/structure/B2752035.png)

2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide” is a chemical compound with the molecular formula C16H18N4O2S . It has an average mass of 330.405 Da and a monoisotopic mass of 330.115051 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzyl group, a 2-oxo-1,2-dihydro-3-pyridinyl group, a carbonyl group, a methyl group, a hydrazine group, and a carbothioamide group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3. It has a molar refractivity of 91.7±0.3 cm3. It has 6 H bond acceptors, 3 H bond donors, and 7 freely rotating bonds. Its polar surface area is 106 Å2, and it has a molar volume of 252.6±3.0 cm3 .Applications De Recherche Scientifique

Synthetic Chemistry Applications

This compound and its derivatives have been central to the synthesis of various heterocyclic compounds and coordination complexes, exhibiting potential for applications in dendrimer synthesis and as ligands in coordination chemistry. For instance, Darehkordi and Ghazi (2013) highlighted the synthesis of hydrazine and carbothioamide derivatives as precursors for a variety of heterocyclic compounds important for dendrimer synthesis (Darehkordi & Ghazi, 2013). Similarly, Chiriac and Codreanu (2022) discussed the potential of related compounds as coordinating agents for constructing coordination compounds with useful properties (Chiriac & Codreanu, 2022).

Coordination Chemistry and Anticancer Research

Compounds structurally related to the given chemical have been used to form coordination compounds with metals such as copper and nickel. Pakhontsu et al. (2014) reported that these complexes exhibited in vitro inhibitory effects against myeloid human leukemia HL-60 cancer cells, suggesting potential therapeutic applications (Pakhontsu et al., 2014).

Molecular Biology and Drug Design

The interaction of these compounds with biological macromolecules like DNA and proteins has been a subject of interest. Muralisankar et al. (2016) investigated copper(II)/nickel(II) complexes of a similar thiosemicarbazone derivative for DNA/protein binding, DNA cleavage, and cytotoxicity against lung cancer cell lines, highlighting their potential as anticancer agents (Muralisankar et al., 2016).

Antimicrobial and Antioxidant Research

The antimicrobial and antioxidant properties of thiosemicarbazone derivatives have also been explored. Bărbuceanu et al. (2014) synthesized new compounds from hydrazinecarbothioamide showing excellent antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Bărbuceanu et al., 2014).

Materials Science and Sensing Applications

In materials science, compounds with hydrazinecarbothioamide structures have been utilized in the development of optical probes for metal ions. Shi et al. (2016) developed a hydrazinecarbothioamide-derived probe for selective detection of Hg2+ and Ag+, demonstrating the utility of these compounds in environmental monitoring and chemical sensing (Shi et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent bonds, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to exert anti-inflammatory, antioxidant, and anti-proliferative effects .

Propriétés

IUPAC Name |

1-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-16-15(22)18-17-13(20)12-8-5-9-19(14(12)21)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,20)(H2,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIVQQUSZZISHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

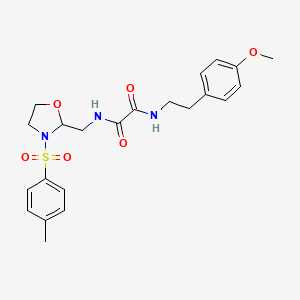

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)

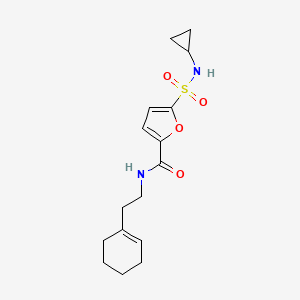

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)

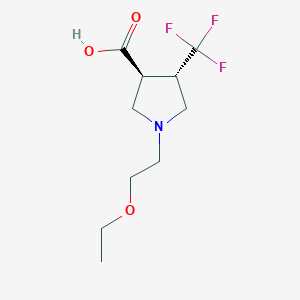

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)

![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)